molecular formula C23H23N3O2 B610926 Soticlestat CAS No. 1429505-03-2

Soticlestat

Cat. No.: B610926
CAS No.: 1429505-03-2
M. Wt: 373.4 g/mol
InChI Key: XKUZMIUSBMCVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Soticlestat, also known as TAK-935 or OV-935, is an experimental anticonvulsant and a potent inhibitor of cholesterol 24-hydroxylase (CH24H), an enzyme predominantly expressed in the brain. This enzyme converts cholesterol to 24S-hydroxycholesterol, a process crucial for maintaining cholesterol homeostasis in the brain. This compound is being investigated for its potential to treat various neurological disorders, including Dravet syndrome, Lennox-Gastaut syndrome, tuberous sclerosis complex, dup15q syndrome, and CDKL5 deficiency disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of soticlestat involves the preparation of 4-arylpyridine derivatives. The process begins with the structure-based drug design of novel 4-arylpyridine derivatives based on the X-ray co-crystal structure of a hit derivative. Optimization of these derivatives leads to the identification of the compound (4-benzyl-4-hydroxypiperidin-1-yl)(2,4’-bipyridin-3-yl)methanone, which is this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively detailed in the available literature. the synthesis likely involves standard pharmaceutical manufacturing processes, including large-scale chemical synthesis, purification, and formulation into an oral dosage form.

Chemical Reactions Analysis

Types of Reactions: Soticlestat primarily undergoes inhibition reactions, specifically targeting the enzyme cholesterol 24-hydroxylase. This inhibition reduces the conversion of cholesterol to 24S-hydroxycholesterol .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as 4-arylpyridine derivatives and various catalysts used in the optimization process. The reaction conditions typically include controlled temperatures and specific solvents to ensure the desired chemical transformations .

Major Products Formed: The major product formed from the synthesis of this compound is (4-benzyl-4-hydroxypiperidin-1-yl)(2,4’-bipyridin-3-yl)methanone. This compound is then formulated into an oral dosage form for clinical use .

Scientific Research Applications

Soticlestat has shown significant potential in scientific research, particularly in the field of neurology. It is being investigated for its ability to reduce seizure frequency in patients with Dravet syndrome and Lennox-Gastaut syndrome. Additionally, this compound may have neuroprotective and anti-inflammatory properties via glial cell modulation . Research has also indicated its potential in treating other neurological disorders such as tuberous sclerosis complex, dup15q syndrome, and CDKL5 deficiency disorder .

Mechanism of Action

Soticlestat functions by inhibiting cholesterol 24-hydroxylase (CH24H), an enzyme that converts cholesterol to 24S-hydroxycholesterol in the brain. By reducing the levels of 24S-hydroxycholesterol, this compound decreases glutamatergic signaling, which in turn reduces seizure susceptibility and improves seizure control. This inhibition also has potential neuroprotective and anti-inflammatory effects through the modulation of glial cells .

Comparison with Similar Compounds

Soticlestat is unique in its specific inhibition of cholesterol 24-hydroxylase. Similar compounds include other inhibitors of cytochrome P450 enzymes, such as those targeting different isoforms of the enzyme family. this compound’s selectivity for CH24H and its potential therapeutic applications in treating neurological disorders set it apart from other compounds .

List of Similar Compounds:
  • Inhibitors of cytochrome P450 enzymes
  • Other anticonvulsant drugs targeting different pathways
  • Neuroprotective agents with different mechanisms of action

Properties

IUPAC Name

(4-benzyl-4-hydroxypiperidin-1-yl)-(2-pyridin-4-ylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-22(20-7-4-12-25-21(20)19-8-13-24-14-9-19)26-15-10-23(28,11-16-26)17-18-5-2-1-3-6-18/h1-9,12-14,28H,10-11,15-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUZMIUSBMCVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2)O)C(=O)C3=C(N=CC=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429505-03-2
Record name Soticlestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429505032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Soticlestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SOTICLESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1766MU795L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 2,4′-bipyridine-3-carboxylic acid dihydrochloride (5.0 g), 4-benzyl-4-hydroxypiperidine (3.9 g), HATU (10 g) and triethylamine (13 mL) in DMF (50 mL) was stirred overnight at room temperature. The reaction mixture was diluted with water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane), and recrystallized from ethyl acetate/hexane to give the title compound (3.2 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of (4-benzyl-4-hydroxypiperidin-1-yl) (2-chloropyridin-3-yl)methanone (5.0 g), tetrakis(triphenylphosphine)palladium(0) (0.87 g), pyridine-4-boronic acid (2.2 g), sodium carbonate (4.8 g), DMF (50 mL) and water (10 ml) was stirred overnight at 100° C. under a nitrogen atmosphere. To the reaction mixture was added saturated brine, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane) to give the title compound (3.4 g). The compound was crystallized from ethyl acetate/heptane to give the title compound as crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.